4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine
Overview
Description
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorinated phenyl group. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly affect its chemical reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound can significantly affect its physicochemical properties, which in turn can influence its adme properties .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor or activator in biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting survival signals . Moreover, it can alter gene expression profiles by modulating transcription factors and epigenetic markers, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit their catalytic activity, leading to reduced metabolism of substrates . Additionally, it can act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways . The compound’s ability to influence gene expression is mediated through its interaction with transcription factors and epigenetic regulators, resulting in changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to the accumulation of degradation products, which may have distinct biological activities . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal adverse effects . These findings highlight the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, it can bind to serum proteins, such as albumin, which modulate its distribution and bioavailability . The compound’s localization within tissues is influenced by its physicochemical properties, including lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with transcription factors and chromatin, influencing gene expression . Similarly, its presence in mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable pyridine precursor. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of materials with unique electronic properties, such as organic semiconductors and liquid crystals.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the additional fluorine substitution on the phenyl ring.
3,5-Bis(trifluoromethyl)phenyl-substituted compounds: These compounds have two trifluoromethyl groups on the phenyl ring, offering different steric and electronic properties.
Uniqueness: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological targets. This dual substitution pattern enhances its potential in various applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRUNIOBLPQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673546 | |
Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-90-0 | |
Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.